methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazine core. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzothiazine core using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzothiazine derivatives.
Scientific Research Applications
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzothiazine core is crucial for binding to these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,1-dioxo-4-phenyl-4H-1lambda6,4-benzothiazine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 1,1-dioxo-4-[3-(chloromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-25-16(22)15-10-21(12-6-4-5-11(9-12)17(18,19)20)13-7-2-3-8-14(13)26(15,23)24/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKEHDFLGJQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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